molecular formula C17H21N3O2S B2766368 4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide CAS No. 1705924-70-4

4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide

Cat. No.: B2766368
CAS No.: 1705924-70-4
M. Wt: 331.43
InChI Key: IILSQBFVPKNMQX-UHFFFAOYSA-N
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Description

4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiazolyl-piperidinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable linker, often involving reductive amination or nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the methoxybenzamide with the thiazolyl-piperidinyl intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide.

    Reduction: Formation of 4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzylamine.

    Substitution: Formation of 4-substituted-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide derivatives.

Scientific Research Applications

4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide: shares similarities with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential not seen in other compounds.

Properties

IUPAC Name

4-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-15-6-4-14(5-7-15)16(21)19-11-13-3-2-9-20(12-13)17-18-8-10-23-17/h4-8,10,13H,2-3,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILSQBFVPKNMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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